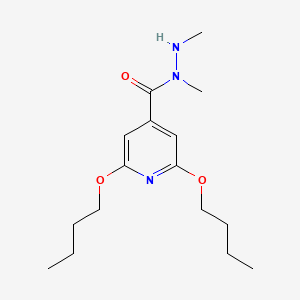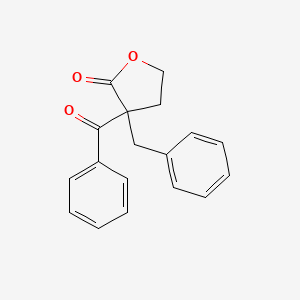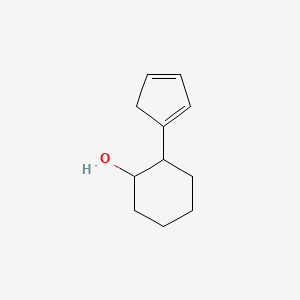
2,4,6-Trinitrophenol--8-methyl-5,6-dihydroisoquinoline (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroisoquinoline (1/1) is a complex organic compound that combines the properties of 2,4,6-Trinitrophenol and 8-methyl-5,6-dihydroisoquinoline. . 8-methyl-5,6-dihydroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . The process requires careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield.
For the synthesis of 8-methyl-5,6-dihydroisoquinoline, a common method involves the reduction of 8-methylisoquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to prevent over-reduction.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature . The production of 8-methyl-5,6-dihydroisoquinoline on an industrial scale often employs continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picramic acid.
Reduction: Reduction of 2,4,6-Trinitrophenol can yield aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
8-methyl-5,6-dihydroisoquinoline can participate in:
Hydrogenation: Further reduction to form tetrahydroisoquinoline derivatives.
Electrophilic substitution: Reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups.
Major Products
From 2,4,6-Trinitrophenol: Picramic acid, aminophenols.
From 8-methyl-5,6-dihydroisoquinoline: Tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrophenol is widely used in:
Chemistry: As a reagent for detecting metals and in the synthesis of other compounds.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: Historically used as an antiseptic and in burn treatments.
8-methyl-5,6-dihydroisoquinoline finds applications in:
Pharmaceuticals: As a precursor for the synthesis of various alkaloids and therapeutic agents.
Organic Synthesis: As an intermediate in the production of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitrophenol involves its ability to undergo redox reactions, which can disrupt cellular processes and lead to oxidative stress . It targets enzymes and proteins, altering their function and leading to cellular damage.
8-methyl-5,6-dihydroisoquinoline acts primarily through its interactions with biological receptors and enzymes, modulating their activity and influencing physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Another nitrated phenol with similar explosive properties but less acidic than 2,4,6-Trinitrophenol.
8-methylisoquinoline: The non-reduced form of 8-methyl-5,6-dihydroisoquinoline, used in similar applications but with different reactivity.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and explosive nature, making it valuable in both industrial and research settings . 8-methyl-5,6-dihydroisoquinoline’s reduced state provides distinct reactivity and stability, useful in pharmaceutical synthesis.
Eigenschaften
CAS-Nummer |
60499-16-3 |
|---|---|
Molekularformel |
C16H14N4O7 |
Molekulargewicht |
374.30 g/mol |
IUPAC-Name |
8-methyl-5,6-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-3-2-4-9-5-6-11-7-10(8)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5-7H,2,4H2,1H3;1-2,10H |
InChI-Schlüssel |
DUHWAKLXKSBMFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC2=C1C=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)




![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)

![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)



